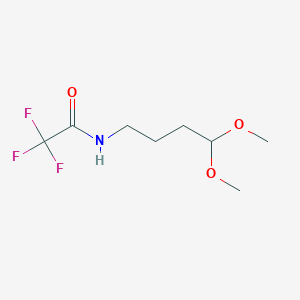
N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the preparation of 4,4-dimethoxybutyl chloride from γ-butyrolactone. This intermediate is then reacted with trifluoroacetamide under specific conditions to yield the desired compound .
-
Preparation of 4,4-Dimethoxybutyl Chloride
Reactants: γ-Butyrolactone, calcium chloride, concentrated hydrochloric acid.
Conditions: Reflux at 100°C for 72 hours.
Product: 4,4-Dimethoxybutyl chloride.
-
Formation of this compound
Reactants: 4,4-Dimethoxybutyl chloride, trifluoroacetamide.
Conditions: Specific reaction conditions involving controlled temperature and solvent choice.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoroacetamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, leading to changes in biochemical pathways. For example, it may act as an agonist or inhibitor of certain enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-Substituted Nipecotic Acid Derivatives: Compounds with similar structural features used as GABA uptake inhibitors.
Uniqueness
N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H14F3NO3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
N-(4,4-dimethoxybutyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H14F3NO3/c1-14-6(15-2)4-3-5-12-7(13)8(9,10)11/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
BFEIKGPVCYOETP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCNC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















